molecular formula C6H7N B030001 Benzen-d5-amine CAS No. 4165-61-1

Benzen-d5-amine

Cat. No. B030001
CAS RN: 4165-61-1
M. Wt: 98.16 g/mol
InChI Key: PAYRUJLWNCNPSJ-RALIUCGRSA-N
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Description

Benzen-d5-amine belongs to the class of organic compounds known as amines, specifically an aromatic amine. Aromatic amines like benzen-d5-amine are characterized by the presence of an amino group attached to an aromatic ring.

Synthesis Analysis

The synthesis of aromatic amines often involves nucleophilic substitution reactions or reduction of nitro compounds. For example, Kwon et al. (2009) describe the synthesis of imines and secondary amines via Pd-catalyzed coupling of benzyl alcohols with primary amines, a method potentially applicable to benzen-d5-amine (Kwon et al., 2009).

Molecular Structure Analysis

The molecular structure of aromatic amines is significantly influenced by the presence of an amino group. For instance, Gabriele et al. (2007) investigated the synthesis of 2-benzofuran-2-ylacetamides, demonstrating the impact of the amino group on the molecular structure (Gabriele et al., 2007).

Chemical Reactions and Properties

Aromatic amines like benzen-d5-amine can undergo a variety of chemical reactions, including electrophilic substitution and coupling reactions. For example, Macías-Ruvalcaba et al. (2002) studied the electroreduction of benzocarbazolediones and anilinenaphthoquinones, highlighting typical reactions of aromatic amines (Macías-Ruvalcaba et al., 2002).

Physical Properties Analysis

The physical properties of aromatic amines are influenced by their molecular structure and intermolecular interactions. For example, Rodham et al. (1993) explored the hydrogen bonding in the benzene–ammonia dimer, providing insights into the physical properties of aromatic amines (Rodham et al., 1993).

Chemical Properties Analysis

The chemical properties of aromatic amines like benzen-d5-amine are characterized by their reactivity towards electrophiles and ability to form complexes. For instance, Prasad et al. (2009) demonstrated the synthesis of benzoxaphosphol-2-oxides involving aromatic amines, showcasing their chemical reactivity (Prasad et al., 2009).

Scientific Research Applications

  • Soil and Aquatic Bacteria

    Benzamines, such as p-phenylenediamine and 2,5-diaminotoluene, can inhibit the growth of common soil and aquatic bacteria, potentially impacting soil biochemical activities (Chung et al., 1997).

  • Organocatalyst Poison

    Benzylation reactions in DMF can produce an amine side product that acts as a catalyst poison in thiourea-catalyzed glycosylations of galactals (Colgan et al., 2016).

  • C-H Amination of Arenes

    DDQ photocatalyzes C-H amination of benzene derivatives with amines like Boc-amine, carbamates, pyrazoles, sulfonimides, and urea under aerobic conditions and visible light irradiation, yielding moderate to good products (Das, Natarajan, & König, 2017).

  • Reduction of Benzylamine Metabolism

    Primary monoamines effectively reduce benzylamine metabolism in the rat aorta, with 5-hydroxytryptamine potentially controlling SSAO activity through octopamine release from sympathetic nerve endings or 5-HT release from platelets (Elliott, Callingham, & Sharman, 1989).

  • Thermosetting Resins

    Amines can rapidly cure bisphenol-A (BA-a) at 120°C or 150°C, improving the chemical structure, material properties, and processability of thermosetting resins (Sun et al., 2015).

  • Formation of Diphenyl Molecule

    The D5-diphenyl molecule can be formed in high-temperature combustion flames by a single collision event between a phenyl radical and a benzene molecule (Zhang, Gu, & Kaiser, 2008).

Safety And Hazards

Benzen-d5-amine can cause serious eye damage and is toxic if inhaled . It is suspected of causing genetic defects and cancer, and can cause damage to organs through prolonged or repeated exposure .

Future Directions

Future research directions include the development of more efficient methods for direct amination, which remains a considerable challenge in industrial agrochemistry and medicinal synthesis . Plasma technology has emerged as a promising tool to induce organic radical-based reactions .

Relevant Papers

Several papers have been published on the topic of Benzen-d5-amine and related compounds. For instance, a paper published in the Chemistry – A European Journal discusses the direct amination of benzene with ammonia by flow plasma chemistry . Another paper in Nature discusses reactions for making widely used aniline compounds . A paper in the Journal of Labelled Compounds and Radiopharmaceuticals discusses the synthesis of a d5-phenyl compound .

properties

IUPAC Name

2,3,4,5,6-pentadeuterioaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYRUJLWNCNPSJ-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10961875
Record name (~2~H_5_)Aniline
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Molecular Weight

98.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless oily liquid; Darkened by air and light exposure; [NTP] Hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Aniline-d5
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Product Name

Aniline-d5

CAS RN

4165-61-1
Record name Benzen-2,3,4,5,6-d5-amine
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Record name (2,3,4,5,6-2H5)Aniline
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Record name (~2~H_5_)Aniline
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Record name [2,3,4,5,6-2H5]aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Owolabi, O Akpor, J Ndako, S Owa, A Oluyori… - 2023 - researchsquare.com
Salmonella Typhi is a major global concern in many low-and middle-income countries. In addition, the emergence and persistence of drug resistant strains has increased the impact of …
Number of citations: 2 www.researchsquare.com
J Huang, A Wang, J Cui, J Yao, T Hou, S Ji, Z Sun - papers.ssrn.com
… N, N-dimethylaniline-d5 (1a-d5) was synthesized according to the reported method using benzend5-amine as the substrate, and the purity of 1a-d5 was 99% according to GC-MS …
Number of citations: 0 papers.ssrn.com
A Dechakhamphu, N Wongchum, T Chumroenphat… - Foods, 2023 - mdpi.com
Cyperus rotundus L. exhibits promising potential for the development of functional foods due to its documented pharmacological and biological activities. This study investigated the …
Number of citations: 5 www.mdpi.com
AF Abdelkader, HR Nosair - 2018 - pakbs.org
Drought stress is an environmental serious problem threatening cultivated ornamental plants in water-depleted regions. The aim was drought stress induction in three medicinal plants (…
Number of citations: 1 www.pakbs.org
H Chihara, N Nakamura - Nuclei Cl-Rb, 1988 - Springer
This document is part of Subvolume B ‘Nuclei Cl - Rb’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Nuclei Zr-Bi, 1989 - Springer
This document is part of Subvolume C ‘Nuclei Zr - Bi’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Nuclei Zn-Bi, Diagrams, Indexes, 1993 - Springer
This document is part of Subvolume B ‘Nuclei Zn - Bi, Diagrams, Indexes’ of Volume 31 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III …
Number of citations: 3 link.springer.com
B Yaşar - 2020 - search.proquest.com
Bu çalışmada, hurma çekirdeği biyokütle kaynağı olarak kullanılmıştır. Ani piroliz deneyleri azot ortamında sabit yatak reaktörde gerçekleştirilmiştir. Piroliz sıcaklığı ve alıkonma …
Number of citations: 1 search.proquest.com

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